molecular formula C31H29NO B11684979 5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol

5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol

Cat. No.: B11684979
M. Wt: 431.6 g/mol
InChI Key: DYNBIXHMDUFZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound characterized by its complex structure, which includes a dibenzylamino group, two phenyl groups, and a pent-3-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of dibenzylamine with a suitable alkyne precursor, followed by the addition of phenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzylamino-1-methylcyclohexanol
  • Dibenzylamino-1-trifluoromethylcyclohexanol

Uniqueness

5-(Dibenzylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to its combination of a dibenzylamino group with a pent-3-yn-1-ol backbone, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C31H29NO

Molecular Weight

431.6 g/mol

IUPAC Name

5-(dibenzylamino)-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C31H29NO/c33-31(29-19-9-3-10-20-29,30-21-11-4-12-22-30)23-13-14-24-32(25-27-15-5-1-6-16-27)26-28-17-7-2-8-18-28/h1-12,15-22,33H,23-26H2

InChI Key

DYNBIXHMDUFZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.